N-(1,3-benzodioxol-5-ylmethyl)-4-methoxy-2,3-dimethylbenzenesulfonamide
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Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-4-methoxy-2,3-dimethylbenzenesulfonamide is a complex organic compound that features a benzodioxole ring and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-4-methoxy-2,3-dimethylbenzenesulfonamide typically involves the reaction of 1,3-benzodioxole with a suitable sulfonamide precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity. For example, the alkylation of 1,3-benzodioxole with a sulfonamide derivative can be carried out in the presence of a base such as sodium hydroxide and a polar aprotic solvent like dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of continuous flow reactors can also be considered to enhance the scalability and reproducibility of the synthesis process. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-4-methoxy-2,3-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-4-methoxy-2,3-dimethylbenzenesulfonamide has several scientific research applications:
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-4-methoxy-2,3-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The benzodioxole ring and sulfonamide group can interact with enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing processes such as signal transduction, gene expression, or metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzodioxol-5-ylmethyl)-N-(1,3-benzodioxol-5-ylmethylene)amine: This compound shares the benzodioxole ring but differs in its amine group, leading to different chemical properties and applications.
1-benzo[1,3]dioxol-5-yl-indoles: These compounds also contain the benzodioxole ring and are studied for their anticancer properties.
Uniqueness
N-(1,3-benzodioxol-5-ylmethyl)-4-methoxy-2,3-dimethylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-methoxy-2,3-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-11-12(2)17(7-6-14(11)21-3)24(19,20)18-9-13-4-5-15-16(8-13)23-10-22-15/h4-8,18H,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPPGUPMYSBLPDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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